Zaragozic acid A trisodium salt

Squalene synthase inhibition Enzyme kinetics Picomolar affinity

Inconsistent potency and selectivity across squalene synthase inhibitors compromise in vivo cholesterol research. Zaragozic acid A trisodium salt resolves this with picomolar Ki (78 pM)-1,000-fold tighter than lapaquistat-achieving hepatic cholesterol suppression at just 0.2 mg/kg (ED50) in mice. Well-defined off-target activity (FTase IC50=216 nM; GGTase I IC50=50 nM) enables clear SQS-dependent mechanistic dissection. Lyophilized powder with validated storage protocols ensures reproducible results and reliable global supply.

Molecular Formula C35H43Na3O14
Molecular Weight 756.7 g/mol
CAS No. 144541-82-2
Cat. No. B1477869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZaragozic acid A trisodium salt
CAS144541-82-2
Molecular FormulaC35H43Na3O14
Molecular Weight756.7 g/mol
Structural Identifiers
SMILESCCC(C)CC(C)C=CC(=O)OC1C(C2(OC(C(C1(O2)C(=O)[O-])(C(=O)[O-])O)C(=O)[O-])CCC(=C)C(C(C)CC3=CC=CC=C3)OC(=O)C)O.[Na+].[Na+].[Na+]
InChIInChI=1S/C35H46O14.3Na/c1-7-19(2)17-20(3)13-14-25(37)47-28-27(38)33(48-29(30(39)40)34(45,31(41)42)35(28,49-33)32(43)44)16-15-21(4)26(46-23(6)36)22(5)18-24-11-9-8-10-12-24;;;/h8-14,19-20,22,26-29,38,45H,4,7,15-18H2,1-3,5-6H3,(H,39,40)(H,41,42)(H,43,44);;;/q;3*+1/p-3/b14-13+;;;/t19-,20+,22+,26+,27+,28+,29+,33-,34+,35-;;;/m0.../s1
InChIKeyXOQORTLVGZYJMB-BDIFPLNKSA-K
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Zaragozic Acid A Trisodium Salt: Squalene Synthase Inhibitor


Zaragozic acid A trisodium salt (CAS 144541-82-2), also known as squalestatin 1 or L-694,599, is a fungal polyketide metabolite that acts as a highly potent, reversible competitive inhibitor of squalene synthase (SQS, EC 2.5.1.21) [1]. It is a member of the zaragozic acid family, which shares a conserved 2,8-dioxobicyclo[3.2.1]octane tricarboxylic acid core and exhibits picomolar affinity for SQS [2]. As an inhibitor of the first committed step in sterol biosynthesis, it lowers plasma cholesterol levels in vivo and increases hepatic LDL receptor mRNA expression [3].

Zaragozic Acid A Trisodium Salt: SQS Inhibitor Selection


Squalene synthase inhibitors (SQSIs) are not interchangeable due to substantial differences in potency (Ki/IC50), target selectivity (FPTase/GGTase I off-target activity), in vivo efficacy, and metabolic stability [1]. Even within the zaragozic acid family, subtle structural variations in side chains confer significant differences in enzyme inhibition constants and selectivity profiles [2]. Furthermore, synthetic SQSIs like YM-53601 or lapaquistat exhibit drastically different in vivo potency, pharmacokinetics, and clinical profiles compared to fungal-derived zaragozic acids [3]. For researchers requiring robust cholesterol synthesis inhibition or specific off-target effects, selecting the precise compound based on quantitative evidence is critical. The following evidence guide provides the comparative data necessary for informed selection.

Zaragozic Acid A Trisodium Salt: Comparative Evidence


SQS Inhibition Potency vs. Zaragozic Acids B and C

Zaragozic acid A trisodium salt inhibits rat liver squalene synthase with an apparent Ki of 78 pM, placing it among the most potent known SQS inhibitors [1]. Compared to the closely related fungal metabolites zaragozic acid B (Ki = 29 pM) and zaragozic acid C (Ki = 45 pM), it exhibits a 2.7-fold lower potency than acid B and a 1.7-fold lower potency than acid C [1]. All three compounds act as reversible competitive inhibitors with respect to farnesyl diphosphate [1].

Squalene synthase inhibition Enzyme kinetics Picomolar affinity

Cellular Cholesterol Synthesis Inhibition vs. YM-53601

Zaragozic acid A inhibits cholesterol synthesis in human HepG2 hepatoma cells with an IC50 of 6 µM [1]. In contrast, the synthetic SQS inhibitor YM-53601 exhibits significantly greater cellular potency, inhibiting squalene synthase derived from human hepatoma cells with an IC50 of 79 nM . This represents a 76-fold difference in cellular potency favoring YM-53601 [1].

Cholesterol biosynthesis HepG2 cell model Lipid metabolism

In Vivo Hepatic Cholesterol Synthesis vs. YM-53601

Zaragozic acid A inhibits acute hepatic cholesterol synthesis in mice with an ED50 of 200 µg/kg (0.2 mg/kg) [1]. The synthetic SQS inhibitor YM-53601 suppresses cholesterol biosynthesis in rats with an ED50 of 32 mg/kg [2]. This represents a 160-fold difference in in vivo potency favoring zaragozic acid A on a mg/kg basis [1][2]. Notably, the rat ED50 for YM-53601 is reported as 32 mg/kg, while the mouse ED50 for zaragozic acid A is 0.2 mg/kg [1][2].

In vivo pharmacology Hepatic cholesterol Mouse model

Prenyltransferase Selectivity vs. Zaragozic Acids D and D2

Zaragozic acid A inhibits farnesyltransferase (FTase) and geranylgeranyltransferase type I (GGTase I) with IC50 values of 216 nM and 50 nM, respectively [1]. In contrast, zaragozic acids D and D2 inhibit FTase with IC50 values of 100 nM, while acids A and B are less potent against FTase [2]. Zaragozic acid A is active against GGTase I with an IC50 of 620 nM and is only 3-fold selective when compared to FTase [3]. A synthetic analog of zaragozic acid A was found to be the most potent FTase inhibitor in this class with an IC50 of 12 nM (Ki = 1 nM) and 1000-fold selectivity over GGTase I [3].

Farnesyltransferase inhibition Geranylgeranyltransferase inhibition Ras signaling

Enzyme Inhibition Kinetics vs. Lapaquistat Acetate

Zaragozic acid A trisodium salt is a reversible competitive inhibitor of squalene synthase with a Ki of 78 pM [1]. Lapaquistat acetate (TAK-475), a synthetic SQS inhibitor developed clinically, inhibits squalene synthase with an IC50 of 78 nM [2]. This represents a 1000-fold difference in potency favoring zaragozic acid A at the enzyme level [1][2]. The picomolar Ki of zaragozic acid A reflects its exceptional affinity for the SQS active site, while the nanomolar IC50 of lapaquistat acetate places it in a lower potency tier among SQS inhibitors [1][2].

Enzyme kinetics Squalene synthase Competitive inhibition

Salt Form Stability: Trisodium Salt vs. Free Acid

The trisodium salt form of zaragozic acid A (CAS 144541-82-2) offers improved aqueous solubility compared to the free acid form (CAS 142561-96-4) . However, the trisodium salt is susceptible to hydrolysis and requires storage at -20°C . The free acid form is recommended to avoid stability problems associated with salt hydrolysis . This is a critical consideration for procurement and experimental design, as improper storage or handling of the salt form can lead to degradation and loss of activity .

Compound stability Solubility Storage conditions

Zaragozic Acid A Trisodium Salt: Application Scenarios


In Vivo Cholesterol Lowering in Rodent Models

Zaragozic acid A trisodium salt is the preferred SQS inhibitor for in vivo studies of hepatic cholesterol synthesis in mice or rats. With an ED50 of 0.2 mg/kg in the acute hepatic cholesterol synthesis model [1], it requires significantly lower doses than synthetic SQSIs like YM-53601 (ED50 = 32 mg/kg) [2]. This high in vivo potency minimizes compound usage and reduces the risk of vehicle-related artifacts. Additionally, its well-documented effect on increasing hepatic LDL receptor mRNA levels makes it valuable for investigating LDL receptor regulation in vivo [3].

In Vitro Squalene Synthase Enzyme Assays

For isolated squalene synthase enzyme inhibition studies where maximal potency is required, zaragozic acid A trisodium salt (Ki = 78 pM) offers 1000-fold higher affinity than clinically developed SQS inhibitors like lapaquistat acetate (IC50 = 78 nM) [4][5]. Its reversible competitive mechanism with respect to farnesyl diphosphate makes it an ideal tool compound for detailed kinetic and mechanistic studies of SQS [4]. The picomolar Ki also allows for extremely low working concentrations, minimizing solvent interference.

Protein Prenylation Pathway Studies

Researchers studying the intersection of sterol biosynthesis and protein prenylation can leverage the well-characterized off-target profile of zaragozic acid A. It inhibits FTase (IC50 = 216 nM) and GGTase I (IC50 = 50 nM) [6], providing a known baseline for evaluating SQS-dependent versus prenylation-dependent effects. For studies specifically focused on FTase inhibition, zaragozic acids D/D2 (FTase IC50 = 100 nM) or synthetic analogs (FTase IC50 = 12 nM) may be more appropriate [7].

SQS Inhibitor Screening Reference Standard

As one of the earliest discovered and most extensively characterized fungal SQS inhibitors, zaragozic acid A trisodium salt serves as an ideal positive control and reference standard in high-throughput screening campaigns for novel SQS inhibitors [4]. Its picomolar potency, well-defined enzyme kinetics, and commercial availability from multiple vendors (including detailed handling and storage guidelines ) make it the gold standard for validating new SQS inhibition assays.

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